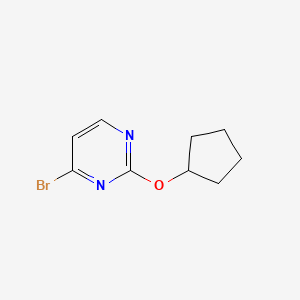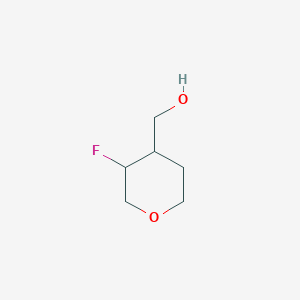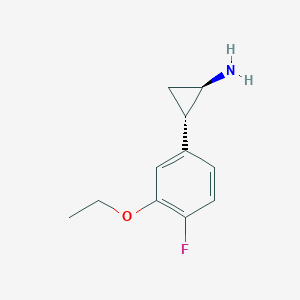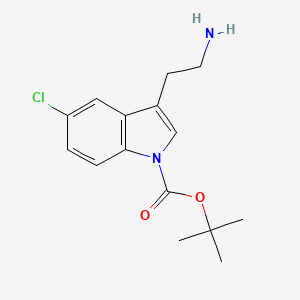![molecular formula C10H11N3O B13059580 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol: belongs to the class of pyrazole derivatives , which are aromatic heterocyclic compounds containing a pyrazole ring. Pyrazoles exhibit promising agrochemical, fluorescent, and biological properties . The compound’s structure consists of a phenol group linked to a pyrazole ring via an amino-methyl bridge.
Métodos De Preparación
Synthetic Routes:: Several synthetic approaches exist for preparing this compound. One common method involves the condensation of 3-aminophenol with an appropriate pyrazole aldehyde or ketone. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Catalysts, solvents, and reaction conditions play crucial roles in large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity:: 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions:
Oxidation: It may be oxidized to form quinone-like structures.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: The amino group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acyl chlorides.
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield quinones, while reduction leads to amines.
Aplicaciones Científicas De Investigación
Chemistry::
Organic Synthesis: Researchers use 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some pyrazole derivatives exhibit moderate potency against fungi and bacteria.
Biological Assays: Researchers explore its effects on various biological targets.
Dye Synthesis: The compound contributes to the development of dyes and pigments.
Pharmaceuticals: It may serve as a precursor for drug synthesis.
Mecanismo De Acción
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, it shares similarities with other phenylpyrazoles and pyrazole derivatives . These compounds collectively contribute to the rich landscape of heterocyclic chemistry.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-[(3-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-4-5-13(12-10)7-8-2-1-3-9(14)6-8/h1-6,14H,7H2,(H2,11,12) |
Clave InChI |
KMZFGKZWJIEOLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



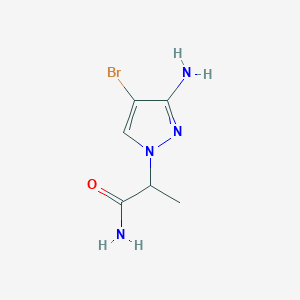
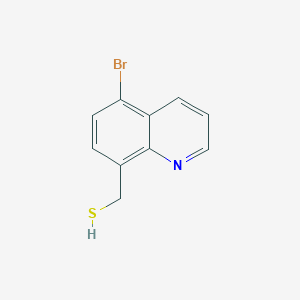
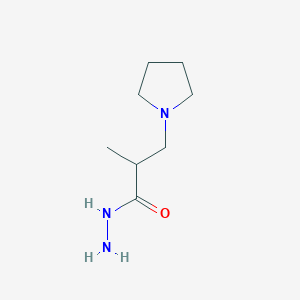



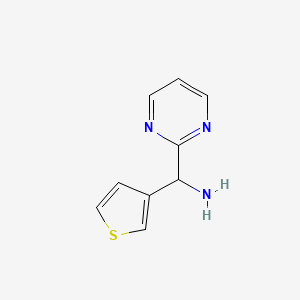
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
